methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrrolopyrazine derivative .
Chemical Reactions Analysis
Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, with reagents such as halides or amines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic structures.
Scientific Research Applications
Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its antimicrobial, antiviral, and antitumor properties, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The exact mechanism of action of methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation. The compound’s ability to inhibit kinase activity suggests its potential role in disrupting signaling pathways critical for cell survival and proliferation .
Comparison with Similar Compounds
Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound also exhibits significant biological activities and is synthesized through similar methods.
Trisubstituted pyrrolo[1,2-a]pyrazines: These compounds are synthesized through one-pot cascade reactions and display diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
2090021-91-1 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.